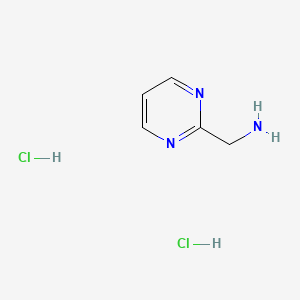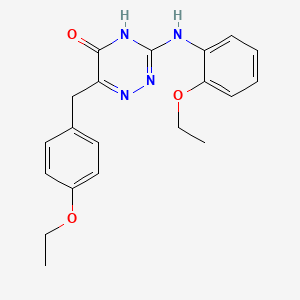
6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including structures related to "6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one", has been investigated for antimicrobial properties. Some of these compounds have shown good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Another study focused on the anticancer evaluation of similar 1,2,4-triazole derivatives. These compounds were screened against a panel of 60 cell lines derived from various cancer types. Four of the newly synthesized compounds showed promising anticancer activity, suggesting their potential as anticancer drugs (Bekircan et al., 2008).
Inhibitors Targeting CYP1A1 Activity
Research on novel fused 1,2,4-triazine derivatives as potent inhibitors targeting CYP1A1 activity presented the synthesis and structure elucidation of these compounds. Their inhibitory effects were screened, and some compounds demonstrated high inhibitory effects, indicating their potential as anticancer agents through inhibition of CYP1A1 activity (El Massry et al., 2012).
Antibacterial Agents
The synthesis of fluorine-containing thiadiazolotriazinones explored their potential as antibacterial agents. This study identified compounds with promising activity in low concentrations, underscoring their potential in developing new antibacterial treatments (Holla et al., 2003).
Ring Transformation and Spiro Compounds
Investigations into the ring transformation of certain triazine derivatives led to the creation of spiro compounds with significant potential. These compounds underwent specific reactions resulting in structures with unique properties and potential applications in drug development (Kurasawa et al., 1988).
properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-15-11-9-14(10-12-15)13-17-19(25)22-20(24-23-17)21-16-7-5-6-8-18(16)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJACBCXKOZZIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)
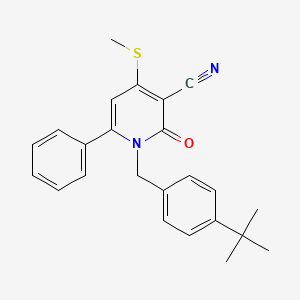
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)
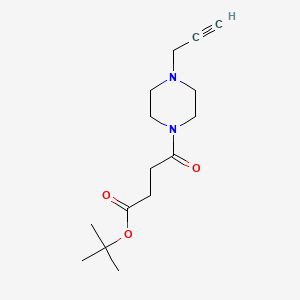
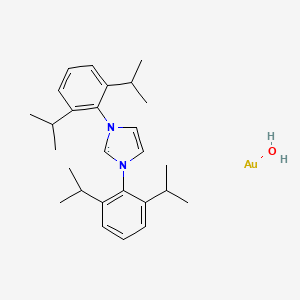
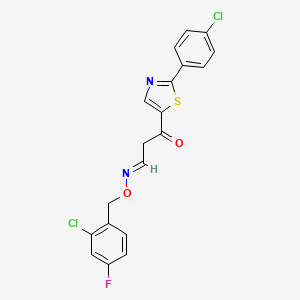
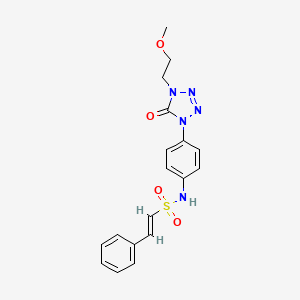
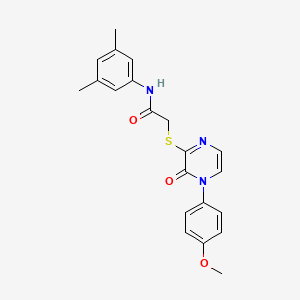
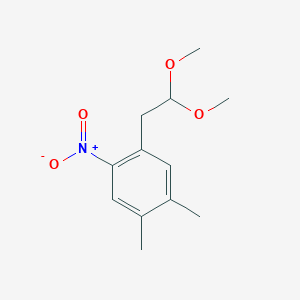
![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

